OPB-51602
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
OPB-51602 is a n orally bioavailable inhibitor of signal transducer and activator of transcription 3 (STAT3), with potential antineoplastic activity. STAT3 inhibitor OPB-51602 inhibits the phosphorylation and thus the activation of STAT3 protein, impeding STAT3 protein from translocating from the cytoplasm to the nucleus and thereby blocking STAT3's regulation of gene expression through direct binding to the promoters of responsive genes. STAT3 regulates the cellular functions that lead to the cancer phenotype, and constitutive activation of STAT3 is observed in a wide range of human cancers, inducing uncontrolled proliferation and neoplastic transformation. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Scientific Research Applications
Therapeutic Potential in Cancer Treatment
OPB-51602 as a STAT3 Inhibitor OPB-51602, known for its role as a signal transducer and activator of transcription 3 (STAT3) inhibitor, has been studied extensively for its potential in cancer therapy. A phase I study involving OPB-51602 highlighted its usage in treating patients with relapsed/refractory hematological malignancies. Although the study identified the maximum tolerated dose and provided insights into the drug's safety and pharmacokinetics, the clinical development for hematological malignancies was halted due to challenges in long-term administration at higher doses with the daily dosing schedule (Ogura et al., 2015).
Another study focused on refractory solid tumors and explored different dosing schedules, concluding that OPB-51602 exhibits promising antitumor activity, especially in non-small-cell lung cancer. The study also suggested exploring less frequent dosing due to the drug's long half-life and the challenges observed with continuous dosing (Wong et al., 2015).
Mechanistic Insights into OPB-51602's Action
Effect on Mitochondrial Metabolism and Cancer Cell Viability OPB-51602's mechanism of action extends beyond STAT3 inhibition. The drug impairs the growth and viability of tumor cells by targeting mitochondrial functions. Specifically, it inhibits complex I activity, leading to increased ROS production and subsequent induction of mitophagy, actin rearrangement, and cell death. This unique approach to targeting mitochondrial STAT3 function suggests potential therapeutic applications in cancer chemotherapy (Brambilla et al., 2020).
Inhibiting STAT3 for Anticancer Drug Development
Binding Affinity and Anticancer Activity Studies have also delved into the binding affinity of OPB-51602 to the STAT3 SH2 domain, revealing high-affinity binding and distinctive biological activity. This binding interrupts crucial phosphorylation events required for full STAT3 activity, thereby impacting cancer cell proliferation and viability. Intriguingly, the compound's efficacy increases under metabolic stress conditions, indicating its role in interfering with cancer cell metabolic adaptation. The in vivo studies further confirmed OPB-51602's potential in arresting tumor growth and reducing key phosphorylation markers in tumor tissues, suggesting a stable impairment of tumor-initiating capability and tumor regrowth (Genini et al., 2014).
properties
Product Name |
OPB-51602 |
---|---|
IUPAC Name |
NONE |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
OPB51602; OPB 51602; OPB51602. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.